molecular formula C10H20N2O B14482054 2-Propenamide, N-(6-aminohexyl)-2-methyl- CAS No. 65915-97-1

2-Propenamide, N-(6-aminohexyl)-2-methyl-

Katalognummer: B14482054
CAS-Nummer: 65915-97-1
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: VKFFWRNLDPAXOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenamide, N-(6-aminohexyl)-2-methyl- is an organic compound with the molecular formula C9H18N2O It is a derivative of propenamide, characterized by the presence of an aminohexyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(6-aminohexyl)-2-methyl- typically involves the reaction of 2-propenamide with 6-aminohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N-(6-aminohexyl)-2-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenamide, N-(6-aminohexyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propenamide, N-(6-aminohexyl)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a crosslinking agent in various materials.

Wirkmechanismus

The mechanism of action of 2-Propenamide, N-(6-aminohexyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenamide, N-(6-aminohexyl)-: Lacks the methyl group, resulting in different chemical properties.

    2-Propenamide, N-(6-aminohexyl)-2-ethyl-: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

2-Propenamide, N-(6-aminohexyl)-2-methyl- is unique due to the presence of both the aminohexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and in biological research.

Eigenschaften

CAS-Nummer

65915-97-1

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

N-(6-aminohexyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H20N2O/c1-9(2)10(13)12-8-6-4-3-5-7-11/h1,3-8,11H2,2H3,(H,12,13)

InChI-Schlüssel

VKFFWRNLDPAXOT-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NCCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.